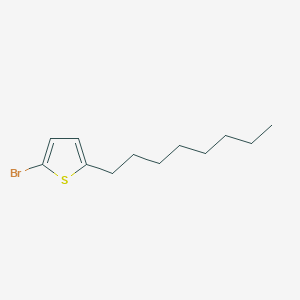

2-Bromo-5-octylthiophene

Vue d'ensemble

Description

“2-Bromo-5-octylthiophene” is an organic compound with the molecular formula C12H19BrS and a molecular weight of 275.25 . It is a liquid at room temperature .

Molecular Structure Analysis

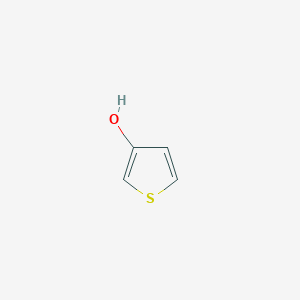

The molecular structure of “this compound” consists of a thiophene ring substituted with a bromine atom at the 2-position and an octyl group at the 5-position .

Physical and Chemical Properties Analysis

“this compound” is a colorless to yellow to orange clear liquid . It has a melting point of 5°C , a boiling point of 112°C/0.2mmHg , and a flash point of 140°C . The refractive index is 1.52 .

Applications De Recherche Scientifique

Synthesis and Polymerization

- Polymer Synthesis : 2-Bromo-5-octylthiophene is utilized in the synthesis of regioregular polymers like poly(3-octylthiophene), showing high regioregularity and yielding conjugated polymers with significant electroactive properties (Lère-Porte, Moreau, & Torreilles, 2001).

- Conjugated Main-Chain Polymers : Its derivatives are essential for creating conjugated main-chain polymers with applications in photovoltaic devices, contributing to broad absorption spectra and efficient power conversion (Lee et al., 2010).

- Copolymers Synthesis : It is used in the creation of block copolymers, particularly in donor–acceptor–donor triblock copolymers, highlighting its versatility in polymer chemistry (Woody et al., 2011).

Electronic and Optical Applications

- Electron-Transport Materials : 2-Bromo derivatives play a role in synthesizing electron-transport materials, crucial for organic field-effect transistors, demonstrating the compound's significance in electronic applications (Zhang et al., 2013).

- Oligo(alkylthiophenes) Synthesis : This compound is pivotal in synthesizing oligo(alkylthiophenes), which have applications in electronic and optical devices due to their unique properties (Hassan et al., 2003).

Chemical Properties and Reactions

- Polymerization Mechanism : Studies on the mechanism of Grignard metathesis polymerization using 2,5-dibromo-3-butylthiophene derivatives provide insights into the selectivity and efficiency of polymerization processes relevant to this compound (Bahri‐Laleh et al., 2014).

Novel Synthesis Methods

- C-C Coupling and SNH Reactions : Research demonstrates its use in palladium-catalyzed C-C coupling and nucleophilic aromatic substitution reactions, indicating its versatility in organic synthesis (Verbitskiy et al., 2013).

Safety and Hazards

“2-Bromo-5-octylthiophene” is classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Mécanisme D'action

- While specific targets for 2-Bromo-5-octylthiophene are not extensively documented, preliminary research suggests that it may function as an inhibitor of certain enzymes, including topoisomerase I and DNA gyrase . Additionally, it might restrict the activity of transcription factors such as NF-κB .

Target of Action

Biochemical Pathways

Propriétés

IUPAC Name |

2-bromo-5-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLMRHXOAXBGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572803 | |

| Record name | 2-Bromo-5-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172514-63-5 | |

| Record name | 2-Bromo-5-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

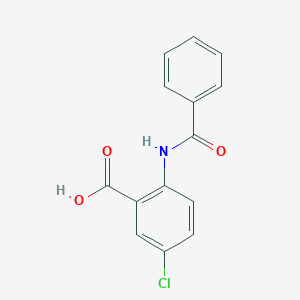

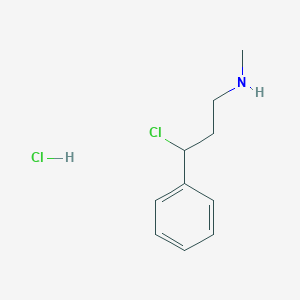

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)

![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)

![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)